Pivhydrazine
Overview
Description
Mechanism of Action
Target of Action
Pivhydrazine, also known as pivazide, is a member of the hydrazine family . Its primary targets are monoamine oxidases (MAOs) . These enzymes are involved in the breakdown of monoamines, which are neurotransmitters such as serotonin and dopamine. By inhibiting MAOs, this compound increases the availability of these neurotransmitters, which can help alleviate symptoms of depression .
Mode of Action
This compound exhibits irreversible and non-selective inhibitory activity against monoamine oxidases . This means that once this compound binds to these enzymes, the binding is permanent, and the enzyme can no longer function.
Biochemical Pathways
monoamine neurotransmitter pathways . By inhibiting the breakdown of monoamines, this compound could potentially alter the signaling pathways of these neurotransmitters, leading to changes in mood and behavior .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in the levels of monoamine neurotransmitters due to the inhibition of MAOs . This can lead to improved mood and reduced depressive symptoms in patients, which is why this compound was used as an antidepressant .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the patient’s overall health, diet, presence of other medications, and genetic factors.
Biochemical Analysis
Biochemical Properties
Pivhydrazine plays a significant role in biochemical reactions by inhibiting monoamine oxidases. This inhibition leads to an increase in the levels of neurotransmitters in the brain, which can help alleviate symptoms of depression. This compound interacts with monoamine oxidases by forming a covalent bond with the enzyme, rendering it inactive. This interaction is irreversible, meaning that the enzyme cannot be reactivated once it has been inhibited by this compound .
Cellular Effects
This compound affects various types of cells and cellular processes, particularly in the nervous system. By inhibiting monoamine oxidases, this compound increases the levels of neurotransmitters, which can enhance synaptic transmission and improve mood. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, the increased levels of neurotransmitters can activate signaling pathways that promote neuronal growth and plasticity, leading to improved cognitive function .
Molecular Mechanism
The molecular mechanism of this compound involves the irreversible inhibition of monoamine oxidases. This compound binds to the active site of the enzyme, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor. This binding prevents the enzyme from catalyzing the oxidation of neurotransmitters, leading to an accumulation of these molecules in the synaptic cleft. The increased levels of neurotransmitters can then bind to their respective receptors, enhancing synaptic transmission and improving mood .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the effects of this compound on cellular function can persist for several weeks, even after the compound has been metabolized and eliminated from the body. This prolonged effect is due to the irreversible inhibition of monoamine oxidases, which requires the synthesis of new enzymes to restore normal function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit monoamine oxidases and increase neurotransmitter levels without causing significant adverse effects. At high doses, this compound can cause toxicity and adverse effects, such as liver damage and neurotoxicity. These toxic effects are likely due to the accumulation of reactive metabolites and the disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of neurotransmitters. It interacts with monoamine oxidases, preventing the breakdown of neurotransmitters and leading to their accumulation in the brain. This increase in neurotransmitter levels can enhance synaptic transmission and improve mood. This compound is metabolized in the liver by various enzymes, including cytochrome P450 enzymes, which can produce reactive metabolites that contribute to its toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. This compound can also bind to various transporters and binding proteins, which can influence its localization and accumulation within cells. For example, this compound can bind to monoamine transporters, which can facilitate its uptake into neurons and enhance its effects on neurotransmitter levels .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where monoamine oxidases are located. This compound can also be found in other cellular compartments, such as the cytoplasm and the nucleus, where it can interact with various biomolecules and influence cellular function. The targeting of this compound to specific compartments is likely mediated by post-translational modifications and targeting signals that direct the compound to its site of action .
Preparation Methods
The synthesis of pivhydrazine involves the reaction of benzylhydrazine with pivalic acid. The reaction typically occurs under acidic conditions to facilitate the formation of the hydrazide bond.
Chemical Reactions Analysis
Pivhydrazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced hydrazine derivatives.
Substitution: This compound can undergo substitution reactions where the benzyl group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It has been used as a reagent in organic synthesis to study the effects of hydrazine derivatives.
Biology: Pivhydrazine has been investigated for its effects on monoamine oxidase enzymes, which play a crucial role in neurotransmitter regulation.
Medicine: Although discontinued, it was initially used as an antidepressant due to its MAOI activity.
Industry: Limited industrial applications due to its discontinued status
Comparison with Similar Compounds
Pivhydrazine is similar to other hydrazine derivatives such as:
Phenelzine: Another MAOI used as an antidepressant.
Isocarboxazid: A hydrazine derivative with MAOI activity.
Hydrazine: The parent compound of the hydrazine family, used in various industrial applications.
This compound’s uniqueness lies in its specific structure, which includes a benzyl group and a pivalyl group, distinguishing it from other hydrazine derivatives .
Properties
IUPAC Name |
N'-benzyl-2,2-dimethylpropanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWDFDMCZLOXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2971-75-7 (hydrochloride) | |
Record name | Pivhydrazine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50184667 | |
Record name | Pivhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306-19-4 | |
Record name | Pivalylbenzhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivhydrazine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivhydrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09252 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pivhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-benzylpivalohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIVHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK1T520ASG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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